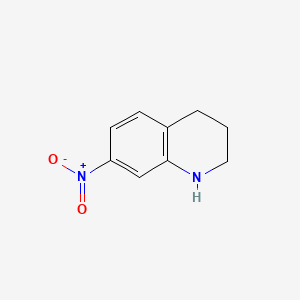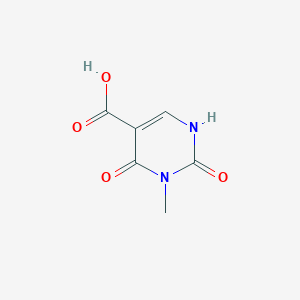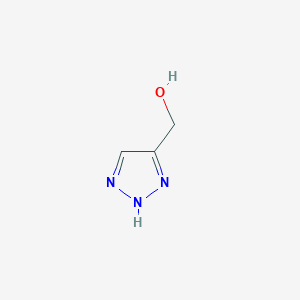
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
Descripción general
Descripción
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known as Kelex 100, is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and its ability to form complexes with various metal ions. This particular derivative has been modified with a long hydrocarbon chain, which may influence its solubility and interaction with other substances, such as macromolecular supports like Amberlite XAD-7 .
Synthesis Analysis
The synthesis of related quinolin-8-ol derivatives typically involves the condensation of 8-hydroxyquinoline with other reagents. For instance, a Mannich base derivative of quinolin-8-ol was synthesized by condensing 8-hydroxyquinoline with 4-Chlorobenzaldehyde and diethylamine in acetone . Although the exact synthesis method for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is not detailed in the provided papers, similar synthetic strategies involving condensation reactions are likely employed.
Molecular Structure Analysis
The molecular structure of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol has been investigated using spectroscopic techniques such as FT-IR and Raman spectroscopy. These studies have led to the assignment of specific vibrational modes, including the C=O stretching and the O-H in-plane bending vibrations, which are crucial for understanding the compound's reactivity and interaction with metals .
Chemical Reactions Analysis
The chemical behavior of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, particularly its ability to chelate metal ions, has been studied. It has been shown that the compound can form a complex with gallium(III), and the stereochemistry of this complex has been discussed based on NMR and FIR data. The presence of a solid support like Amberlite XAD-7 does not significantly affect the chelation ability of the extractant .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol are influenced by its long hydrocarbon chain. The compound's adsorption on Amberlite XAD-7 support is characterized by weak extractant-support interactions, as evidenced by FT-IR spectroscopy. This suggests that the compound's hydrophobic chain may play a role in its interaction with surfaces and possibly its solubility in various solvents . Additionally, the compound's ability to form stable complexes with metals is a significant chemical property, relevant to its potential applications in metal extraction and separation processes .
Aplicaciones Científicas De Investigación
- Spectroscopic Investigation
- Field : Chemistry
- Application Summary : The compound has been used in spectroscopic investigations, specifically in the study of its adsorption and its gallium (III) complex .
- Method of Application : The compound is adsorbed on a macromolecular Amberlite XAD-7 support. The chelation ability of the extractant towards gallium (III) does not suffer from the presence of the solid support .
- Results : The adsorption of the compound on the support is shown to be the result of only weak extractant-support interactions. The stereochemistry of the tris-7-(4-ethyl-l-methyloctyl)-8-quinolinato gallium (III) complex formed either in solution in an organic diluent or on the support is discussed .
Safety And Hazards
The safety data sheet for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol indicates that it causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace . It is also advised to avoid release to the environment .
Propiedades
IUPAC Name |
7-(5-ethylnonan-2-yl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACCMLWVBYNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868261 | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol | |
CAS RN |
73545-11-6 | |
| Record name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73545-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















